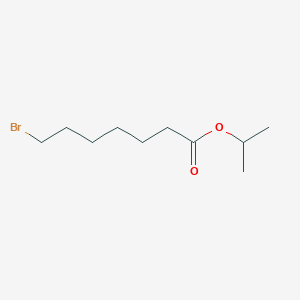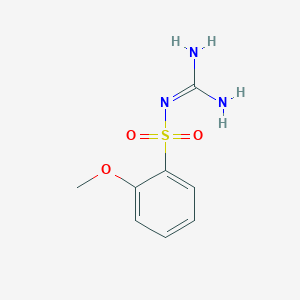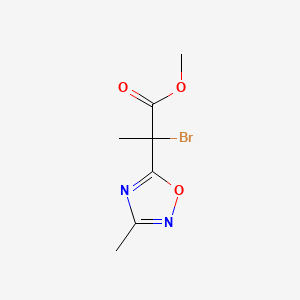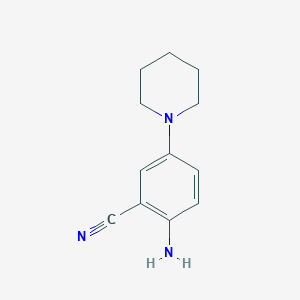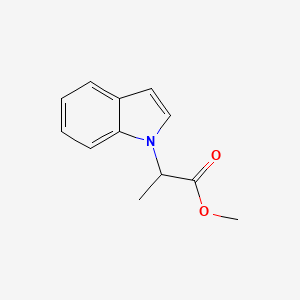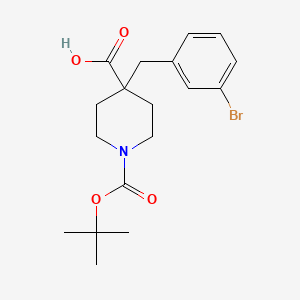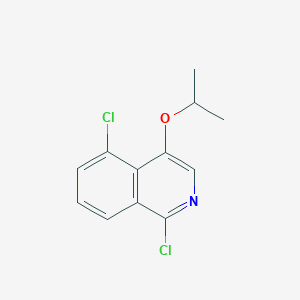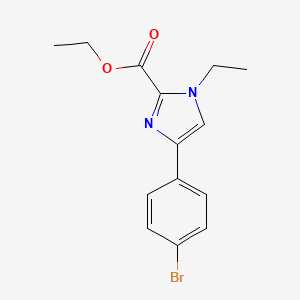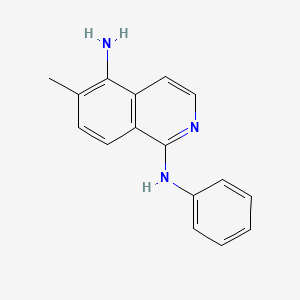
2-(tert-butylamino)-N-(5-chloropyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-butylamino)-N-(5-chloropyridin-2-yl)acetamide is an organic compound that features a tert-butylamino group and a chloropyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butylamino)-N-(5-chloropyridin-2-yl)acetamide typically involves the reaction of 5-chloropyridine-2-carboxylic acid with tert-butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of coupling agents and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(tert-butylamino)-N-(5-chloropyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chloropyridinyl moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
2-(tert-butylamino)-N-(5-chloropyridin-2-yl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(tert-butylamino)-N-(5-chloropyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The tert-butylamino group and chloropyridinyl moiety play crucial roles in its activity. The compound may bind to specific receptors or enzymes, leading to a cascade of biochemical reactions that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-butylamino)-N-(3-chloropyridin-2-yl)acetamide
- 2-(tert-butylamino)-N-(4-chloropyridin-2-yl)acetamide
- 2-(tert-butylamino)-N-(5-bromopyridin-2-yl)acetamide
Uniqueness
2-(tert-butylamino)-N-(5-chloropyridin-2-yl)acetamide is unique due to the specific positioning of the chloropyridinyl moiety, which influences its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H16ClN3O |
|---|---|
Molecular Weight |
241.72 g/mol |
IUPAC Name |
2-(tert-butylamino)-N-(5-chloropyridin-2-yl)acetamide |
InChI |
InChI=1S/C11H16ClN3O/c1-11(2,3)14-7-10(16)15-9-5-4-8(12)6-13-9/h4-6,14H,7H2,1-3H3,(H,13,15,16) |
InChI Key |
PRZZTGIJEMZLGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(=O)NC1=NC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


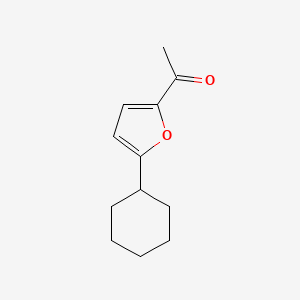
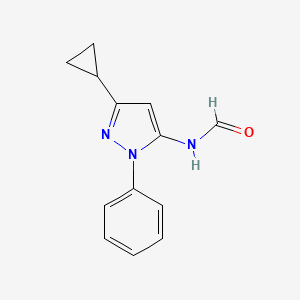
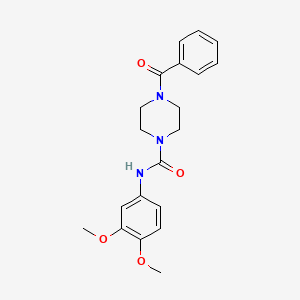
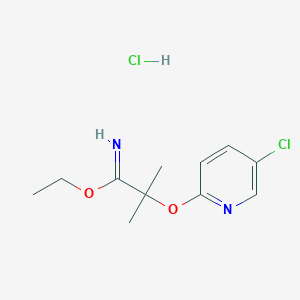
![3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole](/img/structure/B13880939.png)
